

Spectroscopic and Synthetic Profile of 1-(2-Piperidinoethyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Piperidinoethyl)-2-thiourea

Cat. No.: B1349984

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1-(2-Piperidinoethyl)-2-thiourea**, a compound of interest in medicinal chemistry and drug development, notably as a reagent in the study of antitumor agents.^{[1][2]} Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions based on established spectroscopic principles with data from analogous compounds to offer a robust analytical profile. It also outlines detailed experimental protocols for its synthesis and characterization.

Core Compound Information

Property	Value	Reference
Chemical Name	1-(2-(Piperidin-1-yl)ethyl)thiourea	[3]
CAS Number	206761-87-7	[1]
Molecular Formula	C ₈ H ₁₇ N ₃ S	[1][3]
Molecular Weight	187.31 g/mol	[3]
Exact Mass	187.11431873 u	[1]
Melting Point	107-113 °C	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-Piperidinoethyl)-2-thiourea**. These predictions are derived from the analysis of its chemical structure and comparison with published data for similar thiourea and piperidine-containing compounds.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	br s	1H	NH-CS
~ 5.8 - 6.2	br s	2H	CS-NH ₂
~ 3.5 - 3.7	q	2H	NH-CH ₂ -CH ₂
~ 2.6 - 2.8	t	2H	NH-CH ₂ -CH ₂
~ 2.4 - 2.6	t	4H	Piperidine (α -CH ₂)
~ 1.5 - 1.7	m	4H	Piperidine (β -CH ₂)
~ 1.4 - 1.5	m	2H	Piperidine (γ -CH ₂)

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 180 - 183	C=S (Thiourea)
~ 57 - 59	NH-CH ₂ -CH ₂
~ 54 - 56	Piperidine (α -CH ₂)
~ 42 - 44	NH-CH ₂ -CH ₂
~ 25 - 27	Piperidine (β -CH ₂)
~ 23 - 25	Piperidine (γ -CH ₂)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3450	Medium	N-H stretching (thiourea)
2850 - 3000	Strong	C-H stretching (aliphatic)
~ 1620	Medium	N-H bending (thiourea)
1480 - 1580	Strong	C-N stretching (thiourea)
~ 1100 - 1300	Strong	C=S stretching (thiourea)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z	Proposed Fragment Ion	Notes
188.1221	[M+H] ⁺	Molecular ion peak
171.10	[M-NH ₃ +H] ⁺	Loss of ammonia
98.11	[C ₆ H ₁₂ N] ⁺	Piperidinemethyl cation
84.08	[C ₅ H ₁₀ N] ⁺	Piperidine fragment

Experimental Protocols

Synthesis of 1-(2-Piperidinoethyl)-2-thiourea

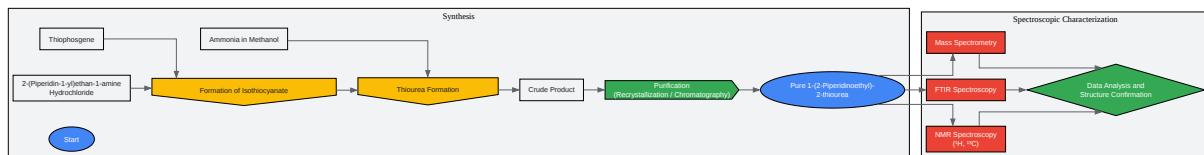
A plausible and efficient synthesis involves the reaction of 2-(piperidin-1-yl)ethan-1-amine with an isothiocyanate reagent.^[4] A common laboratory-scale synthesis is outlined below:

- Preparation of Isothiocyanate: 2-(Piperidin-1-yl)ethan-1-amine hydrochloride is dissolved in a biphasic mixture of chloroform and aqueous sodium bicarbonate. Thiophosgene is added dropwise at 0°C with vigorous stirring. The reaction is monitored by TLC.
- Reaction with Ammonia: After completion, the organic layer containing the intermediate, 1-(2-isothiocyanatoethyl)piperidine, is separated, dried, and concentrated under reduced pressure. The crude isothiocyanate is then dissolved in methanol, and a solution of ammonia in methanol is added.
- Work-up and Purification: The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to yield **1-(2-piperidinoethyl)-2-thiourea**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

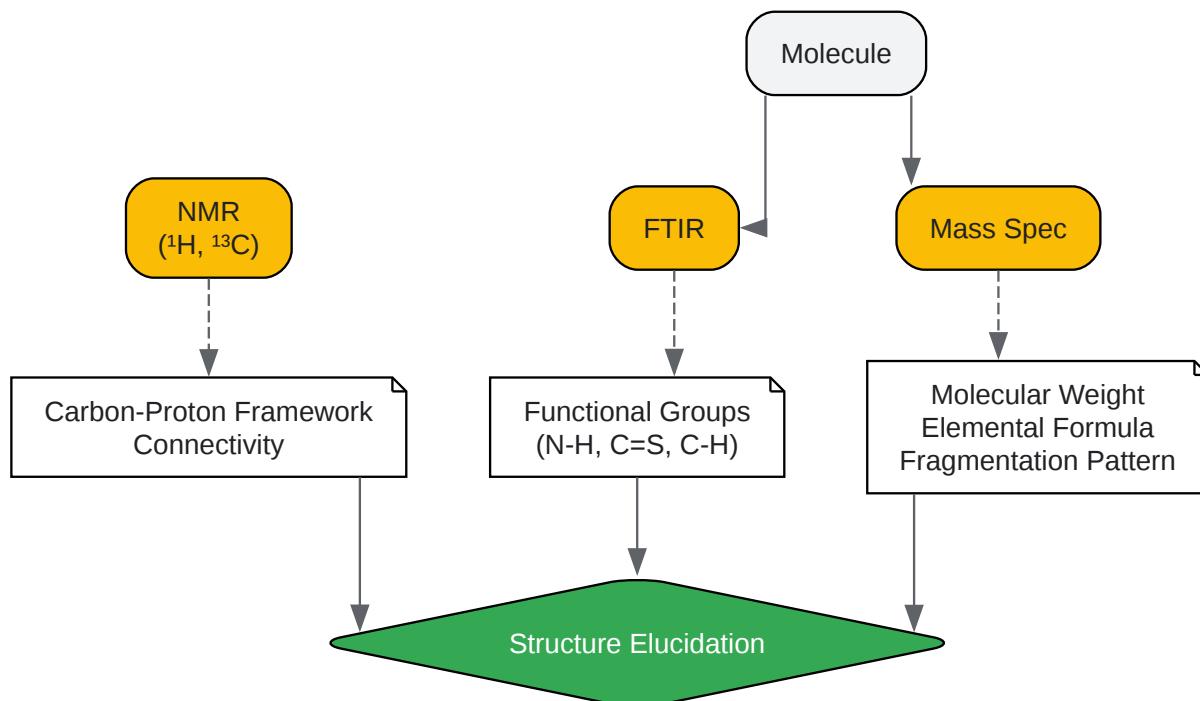
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are averaged for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used with a 30° pulse angle and a relaxation delay of 2 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the spectra using the TMS signal (0.00 ppm for ^1H) or the residual solvent signal (77.16 ppm for CDCl_3 in ^{13}C).


Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
- **Data Acquisition:** Record the spectrum over a range of 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal). Identify and label the major absorption peaks.

Mass Spectrometry (MS)


- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- **Tandem MS (MS/MS):** To obtain fragmentation data, perform a product ion scan by selecting the molecular ion ($[\text{M}+\text{H}]^+$) as the precursor ion and applying collision-induced dissociation (CID).

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **1-(2-Piperidinoethyl)-2-thiourea**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Piperidinoethyl)-2-thiourea | lookchem [lookchem.com]
- 2. 1-(2-PIPERIDINOETHYL)-2-THIOUREA | 206761-87-7 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-(2-Piperidinoethyl)-2-thiourea | 206761-87-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(2-Piperidinoethyl)-2-thiourea: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b1349984#spectroscopic-data-nmr-ir-ms-of-1-2-piperidinoethyl-2-thiourea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com